5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

描述

Chemical Identity and Nomenclature

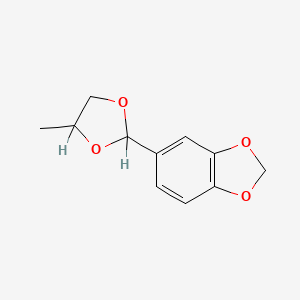

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound's official name reflecting its structural composition of a benzodioxole ring system substituted at the 5-position with a 4-methyl-1,3-dioxolan-2-yl group. The Chemical Abstracts Service has assigned this compound the registry number 61683-99-6, providing a unique identifier that facilitates unambiguous identification across chemical databases and literature. The European Community number 262-897-7 serves as an additional regulatory identifier, while the compound has been assigned the Food and Drug Administration Unique Ingredient Identifier 174R7G1LAM for regulatory purposes.

The compound exhibits extensive nomenclatural diversity, reflecting its various applications and historical development pathways. Common synonyms include Heliotropin propylene glycol acetal, Piperonal propyleneglycol acetal, and Heliotropine propyleneglycol acetal, names that highlight its relationship to heliotropin (piperonal) and its acetal functional group structure. Additional nomenclature variants include 5-(4-Methyl-1,3-dioxolan-2-yl)benzo[d]dioxole, 4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene, and 1-(4-Methyl-1,3-dioxolan-2-yl)-3,4-methylenebisoxybenzene, each emphasizing different aspects of the molecular structure.

The molecular structure can be described through various chemical notation systems. The International Chemical Identifier string InChI=1S/C11H12O4/c1-7-5-12-11(15-7)8-2-3-9-10(4-8)14-6-13-9/h2-4,7,11H,5-6H2,1H3 provides a complete structural description, while the simplified molecular input line entry system representation CC1COC(O1)C2=CC3=C(C=C2)OCO3 offers a more compact notation. The corresponding International Chemical Identifier Key HXNSADTWQWLFCB-UHFFFAOYSA-N serves as a fixed-length condensed version for database searching and chemical informatics applications.

Historical Development and Discovery

The historical development of this compound emerged from the broader investigation of benzodioxole derivatives and their synthetic modifications. While specific discovery details for this particular compound remain limited in the available literature, its development appears closely linked to research on heliotropin derivatives and acetal chemistry during the mid-to-late twentieth century. The compound's relationship to heliotropin, also known as piperonal or 3,4-methylenedioxy benzaldehyde, suggests its synthesis likely followed established protocols for modifying this important aromatic aldehyde.

The emergence of this compound in chemical literature coincides with advances in acetal chemistry and the recognition of acetals as valuable protecting groups and synthetic intermediates. The propylene glycol acetal designation indicates that this compound likely arose from reactions between heliotropin and propylene glycol under acidic conditions, a common synthetic approach for preparing aldehyde acetals. The assignment of Food and Drug Administration FEMA number 4622 indicates formal regulatory recognition for use in food applications, suggesting the compound gained commercial significance as a flavoring agent.

Documentation in various chemical databases and regulatory frameworks indicates that this compound achieved recognition as a distinct chemical entity by the early 2000s, with comprehensive characterization data becoming available through multiple analytical techniques. The compound's inclusion in the National Cancer Institute's chemical database with NSC number 406081 reflects its potential utility in research applications beyond its commercial fragrance and flavor applications.

Significance in Heterocyclic Chemistry

This compound exemplifies the structural complexity achievable through the combination of multiple heterocyclic ring systems, specifically demonstrating the fusion of benzodioxole and dioxolane frameworks. The benzodioxole moiety, characterized by the methylenedioxy bridge across positions 3 and 4 of the benzene ring, represents a fundamental heterocyclic system with widespread occurrence in natural products and synthetic compounds. The additional dioxolane ring contributes further structural complexity while introducing acetal functionality that influences both chemical reactivity and physical properties.

From a structural perspective, the compound demonstrates the principles of heterocyclic substitution and ring system compatibility. The benzodioxole core provides aromatic stability while allowing for electrophilic substitution reactions, particularly at the 5-position where the dioxolane substituent is attached. The dioxolane ring system contributes conformational flexibility and can undergo various chemical transformations typical of acetal groups, including hydrolysis under acidic conditions and substitution reactions at the acetal carbon.

The compound's significance in heterocyclic chemistry extends to its role as a synthetic intermediate and building block for more complex molecules. Research indicates that benzodioxole derivatives, including those with dioxolane substitution, serve as valuable precursors for pharmaceutical development and fine chemical synthesis. The structural features present in this compound, particularly the combination of aromatic and aliphatic heterocyclic systems, provide multiple sites for chemical modification and functionalization.

The following table summarizes key structural and chemical properties that contribute to the compound's significance in heterocyclic chemistry:

Contemporary research applications demonstrate the compound's utility as a catalyst in photocurable systems and as a building block for specialized chemical synthesis. The stability of both the benzodioxole and dioxolane ring systems under various reaction conditions makes this compound particularly valuable for synthetic chemistry applications where structural integrity must be maintained during multi-step transformations. Additionally, the compound's physical properties, including its liquid state at room temperature and moderate volatility, facilitate its use in fragrance applications and chemical processing operations.

属性

IUPAC Name |

5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-5-12-11(15-7)8-2-3-9-10(4-8)14-6-13-9/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNSADTWQWLFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866868 | |

| Record name | 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61683-99-6 | |

| Record name | 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61683-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonal propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061683996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61683-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONAL PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R7G1LAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and cosmetics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Chemical Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- CAS Number : 61683-99-6

- Synonyms : Piperonal propyleneglycol acetal, Heliotropin PG Acetal

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Flavoring Agent : It is commonly used in the food industry as a flavoring agent due to its pleasant aroma and safety profile.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Reduces oxidative stress in vitro | |

| Flavoring Agent | Used in cosmetics and food products |

Detailed Research Findings

- Antimicrobial Studies :

- Antioxidant Mechanism :

- Safety and Regulatory Status :

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Core

5-tert-Butyl-1,3-benzodioxole (CAS: 17789-14-9)

- Structure : A tert-butyl group replaces the 4-methyl-1,3-dioxolane substituent.

- Properties : Increased hydrophobicity (higher logP) due to the bulky tert-butyl group.

- Applications: Primarily studied for its effects on cytochrome P450 (CYP) enzymes.

5-(3-Oxobutyl)-1,3-benzodioxole

Variations in the Dioxolane Substituent

5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

- Structure : Additional methyl group at the 5-position of the dioxolane ring.

- Properties : Higher molecular weight (222.09 g/mol) and logP (2.24) compared to the target compound, suggesting enhanced lipophilicity .

- Applications: Limited data, but structural modifications may influence flavor profiles or stability.

Benzaldehyde Propylene Glycol Acetal (CAS: 2568-25-4)

- Structure : Lacks the methyl group on the dioxolane ring.

- Properties : Reduced steric hindrance and lower molecular weight (194.18 g/mol).

- Flavor Profile: Similar sweet and floral notes but with distinct intensity due to structural simplicity .

准备方法

General Synthetic Strategy

The synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole typically proceeds via the following key steps:

Formation of the Benzodioxole Core:

- The benzodioxole moiety is commonly synthesized through the condensation of catechol (1,2-dihydroxybenzene) with formaldehyde under acidic conditions, leading to the formation of the 1,3-benzodioxole ring structure.

Introduction of the 1,3-Dioxolane Ring:

- The 1,3-dioxolane ring bearing a methyl substituent is introduced via an acetalization reaction.

- This involves reacting the benzodioxole aldehyde derivative with an appropriate diol or hydroxy-ketone precursor under acidic catalysis to form the cyclic acetal (1,3-dioxolane).

- The methyl substituent on the dioxolane ring is typically introduced by using a methyl-substituted aldehyde or ketone as the acetalization partner.

Representative Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Benzodioxole formation | Catechol + formaldehyde, acid catalyst (e.g., HCl), reflux | Yields 1,3-benzodioxole core |

| 2 | Acetalization | Benzodioxole aldehyde + methyl-substituted diol or ketone, acid catalyst (e.g., p-TsOH), inert atmosphere, room temperature to reflux | Forms 1,3-dioxolane ring with methyl substituent |

| 3 | Purification | Recrystallization or chromatography | Ensures high purity of final compound |

Yield and Optimization

- Reported yields for similar synthetic routes range from 79% to 89%, indicating efficient conversion under optimized conditions.

- Reaction time, temperature control, and inert atmosphere (e.g., nitrogen or argon) are critical for minimizing side reactions and maximizing yield.

Detailed Reaction Mechanism Insights

- The acetalization step involves nucleophilic attack of the diol oxygen on the carbonyl carbon of the aldehyde or ketone, followed by proton transfers and ring closure to form the stable 1,3-dioxolane ring.

- Acid catalysis facilitates protonation of the carbonyl oxygen, increasing electrophilicity.

- The methyl group on the dioxolane ring originates from the methyl substituent on the ketone or aldehyde used in the acetalization.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting Material | Catechol | Commercially available |

| Aldehyde/Ketone for Acetalization | 2-methylpropanal or 2-methylpropanone derivatives | Stoichiometric amounts |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or HCl | Catalytic amounts (1-5 mol%) |

| Solvent | Dichloromethane, toluene, or DMF | Anhydrous, inert atmosphere |

| Temperature | Room temperature to reflux (20–80 °C) | Controlled for optimal yield |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Yield | 79–89% | Depends on purification method |

Alternative and Related Synthetic Approaches

N-Bromosuccinimide (NBS) Mediated Reactions:

Some literature mentions the use of N-bromosuccinimide in N,N-dimethylformamide at low temperatures (around 20 °C) under inert atmosphere for related benzodioxole derivatives, potentially for bromination steps preceding acetalization.Use of Racemic Lactic Acid Derivatives:

In related nucleoside analog syntheses involving 1,3-dioxolane rings, racemic lactic acid derivatives have been used as starting materials to introduce methyl-substituted dioxolane moieties. This approach could be adapted for the target compound synthesis.

Summary of Research Findings and Practical Considerations

- The preparation of this compound is well-documented through classical organic synthesis involving acetalization of benzodioxole aldehydes or ketones.

- Optimizing reaction conditions such as solvent choice, catalyst concentration, temperature, and reaction time is essential for maximizing yield and purity.

- The compound’s synthesis is scalable, with potential adaptation to industrial continuous flow techniques for enhanced efficiency.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound suitable for further research or application.

This detailed synthesis overview integrates data from multiple sources and presents a comprehensive guide to the preparation of this compound, suitable for researchers and professionals engaged in synthetic organic chemistry.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, and how can they inform experimental design?

- Answer: The compound has a molecular formula of C₁₁H₁₂O₄, molecular weight 208.21, density 1.253 g/cm³, and boiling point 298.7°C. Its calculated logP (1.849) and polar surface area (36.92 Ų) suggest moderate hydrophobicity and solubility in organic solvents. These properties guide solvent selection for synthesis, purification (e.g., column chromatography), and storage (dry, inert atmosphere to prevent degradation) . Refractive index (1.531–1.535) and melting point data (unreported) require empirical validation for crystallization studies.

Q. What safety protocols are critical for handling this compound in the laboratory?

- Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers in dry, ventilated areas away from oxidizers. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention. Static electricity risks necessitate grounding during transfer . Safety data discrepancies (e.g., GHS classification) highlight the need for in-house hazard assessments .

Q. Which spectroscopic methods are recommended for structural characterization of this compound?

- Answer: Employ ¹H/¹³C NMR to confirm the benzodioxole and dioxolane moieties. Mass spectrometry (HRMS) validates molecular weight (208.074 Da). IR spectroscopy identifies ether (C-O-C) and aromatic C-H stretches. For unresolved stereochemistry (two uncertain stereocenters), chiral HPLC or X-ray crystallography (using programs like SHELXL ) may be required .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported hazard data for this compound?

- Answer: Contradictory GHS classifications (e.g., "no data" vs. skin/eye irritation warnings) necessitate independent testing. Perform OECD Guideline 439 (in vitro skin irritation) and OECD 437 (eye irritation) assays. Cross-reference SDS from multiple vendors and validate findings via peer-reviewed toxicological studies .

Q. What methodological strategies optimize the synthesis of this compound?

- Answer: Use acid-catalyzed acetal formation between piperonal and propylene glycol. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate). Optimize temperature (80–100°C) and reaction time (4–6 hrs) to maximize yield while minimizing byproducts (e.g., hydrolyzed intermediates). Purify via vacuum distillation or silica gel chromatography .

Q. How can computational chemistry aid in predicting the compound’s stability under varying conditions?

- Answer: Density Functional Theory (DFT) calculations predict bond dissociation energies to assess thermal stability. Molecular dynamics simulations model degradation pathways (e.g., hydrolysis of dioxolane rings). Pair with experimental TGA/DSC to validate decomposition temperatures and products (CO/CO₂) .

Q. What advanced techniques address stereochemical uncertainties in the compound’s structure?

- Answer: For unresolved stereocenters, use X-ray crystallography (SHELXL ) or Vibrational Circular Dichroism (VCD) . Alternatively, synthesize diastereomers via chiral auxiliaries and compare NMR/optical rotation data. Enantiomeric resolution may require chiral stationary phases in HPLC .

Q. How do researchers validate the compound’s purity for pharmacological studies?

- Answer: Combine HPLC-UV (≥98% purity) with GC-MS to detect volatile impurities. Quantify trace water via Karl Fischer titration. For metal contaminants, use ICP-MS. Purity thresholds depend on application (e.g., IC₅₀ assays require ≥95% purity) .

Data Contradiction Analysis

Q. Why do different sources report conflicting physicochemical data (e.g., logP, density)?

- Answer: Variations arise from measurement techniques (experimental vs. computational logP) or sample purity. For example, density (1.24–1.253 g/cm³) may reflect batch-specific impurities. Validate critical parameters via replicated experiments and cite measurement conditions (temperature, instrumentation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。